rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride
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Overview
Description
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride: is a chemical compound with a complex structure. It is characterized by its unique stereochemistry and the presence of an amino group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves multiple steps. The synthetic route typically includes the following steps:
Formation of the octahydro-2-pentalenol core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of reagents such as ammonia or amines.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
rac-(2r,3aR,5r,6aS)-5-aminooctahydro-2-pentalenol hydrochloride can be compared with similar compounds such as:
(2r,3aR,5r,6aS)-5-amino-5-methyloctahydropentalen-2-ol: This compound has a similar core structure but differs in the presence of a methyl group.
rel-(2r,3aR,5r,6aS)-5-aminooctahydropentalen-2-ol: This compound is closely related but may have different stereochemistry or functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,6aS)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-5-3-8(10)4-6(5)2-7;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFMYRCXOWJGQ-RHSYLKOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC2CC1N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@@H]2CC1N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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